molecular formula C12H17N5O6 B1387620 N*1*-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate CAS No. 91642-91-0

N*1*-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate

Cat. No.: B1387620
CAS No.: 91642-91-0
M. Wt: 327.29 g/mol
InChI Key: YVYCIHYNLNCSDH-UHFFFAOYSA-N
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Description

N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate is a complex organic compound that features a quinoline ring substituted with a methyl group at the 4-position and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate typically involves the following steps:

    Formation of 4-Methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reaction: The 4-methylquinoline is then subjected to a nucleophilic substitution reaction with ethane-1,2-diamine. This step requires a suitable solvent like ethanol and is typically carried out under reflux conditions.

    Nitration: The final step involves the nitration of the ethane-1,2-diamine derivative to form the dinitrate compound. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial properties.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or photophysical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: Shares the quinoline core but lacks the ethane-1,2-diamine moiety.

    Ethane-1,2-diamine: A simpler diamine without the quinoline ring.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate is unique due to the combination of the quinoline ring and the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties not found in the individual components or simpler analogs.

Properties

IUPAC Name

N'-(4-methylquinolin-2-yl)ethane-1,2-diamine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2HNO3/c1-9-8-12(14-7-6-13)15-11-5-3-2-4-10(9)11;2*2-1(3)4/h2-5,8H,6-7,13H2,1H3,(H,14,15);2*(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYCIHYNLNCSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NCCN.[N+](=O)(O)[O-].[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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